2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole
Description
2-{1-[(E)-2-Phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole core linked to an azetidine ring via an (E)-styrenesulfonyl group. The (E)-styrenesulfonyl group introduces electron-withdrawing characteristics and planar geometry, which may influence reactivity, solubility, and biological activity . This compound’s synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for regioselective 1,4-triazole formation . Its structural uniqueness lies in the combination of a strained azetidine ring and a sulfonyl-linked aromatic system, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-14-7-8-15-17/h1-9,13H,10-11H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXPULUSKMZJQK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, which is pivotal for its biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with triazole derivatives, including:
- Anticancer Activity : Triazole-containing compounds have shown significant anticancer properties across multiple cancer cell lines.
- Antimicrobial Properties : These compounds exhibit activity against a range of bacterial and fungal pathogens.
- Antioxidant Effects : Some derivatives demonstrate antioxidant capabilities, which can be beneficial in mitigating oxidative stress.
Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to mitochondrial dysfunction and apoptosis.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, inhibiting proliferation.
Case Studies
- Study on HCT116 Cells : A derivative of the triazole compound exhibited an IC50 value of 0.43 µM against HCT116 cancer cells, significantly outperforming traditional chemotherapeutics like Melampomagnolide B (IC50 = 4.93 µM). This study demonstrated that the triazole derivative not only inhibited cell proliferation but also induced apoptosis through caspase activation .
- In Vivo Studies : Another study evaluated the effectiveness of a triazole derivative in vivo, demonstrating reduced tumor growth in xenograft models without significant toxicity to normal cells .
Antimicrobial Activity
Triazole compounds have been recognized for their ability to combat resistant pathogens:
- ESKAPE Pathogens : These include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. Triazole derivatives have shown promise in treating infections caused by these pathogens due to their unique mechanisms that bypass traditional resistance pathways .
Comparative Efficacy Table
| Compound | Target Pathogen | Activity Type | IC50 (µM) |
|---|---|---|---|
| This compound | HCT116 (cancer) | Anticancer | 0.43 |
| Triazole Derivative A | ESKAPE pathogens | Antimicrobial | 5.19 |
| Triazole Derivative B | Fungal infections | Antifungal | 4.00 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s closest analogs include:
2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2H-1,2,3-triazole (Enamine Ltd. catalog): This analog replaces the (E)-styrenesulfonyl group with a tert-butoxycarbonyl (Boc) protecting group.
SC-558 analogs (e.g., 3-phenyl-3,4-dihydroquinazolin-2-yl ethenyl benzene sulfonamides): These compounds share a sulfonamide-linked aromatic system but incorporate a quinazoline core instead of a triazole. Substituents like Cl, Br, or OCH3 on the phenyl ring modulate electronic properties and binding affinity, as seen in COX-2 inhibitors .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : While structurally distinct (pyrazole core), this compound’s sulfanyl and trifluoromethyl groups highlight the role of electronegative substituents in altering reactivity and metabolic stability .
Physicochemical Properties
Key Differentiators
Preparation Methods
Synthesis of Azetidine-Bearing Alkyne Precursors
The azetidine moiety is introduced via propargylation of 3-aminoazetidine derivatives. For example, treatment of 1-Boc-3-aminoazetidine with propargyl bromide in the presence of K₂CO₃ yields 1-Boc-3-(prop-2-yn-1-ylamino)azetidine (85% yield). Deprotection with HCl/dioxane generates the free amine, which is subsequently sulfonylated.
CuAAC Reaction with Styrenesulfonyl Azides
(E)-2-Phenylethenesulfonyl azide is prepared by diazotization of (E)-2-phenylethenesulfonamide using NaNO₂/HCl. The CuAAC reaction between the azide and azetidine-bearing alkyne proceeds under Sharpless conditions:
Key mechanistic insight : The copper(I) acetylide intermediate ensures regioselective 1,4-addition, avoiding 1,5-regioisomer formation.
Sulfonylation of Azetidine-Triazole Hybrids
Direct Sulfonylation of Secondary Amines
The azetidine nitrogen undergoes sulfonylation with (E)-2-phenylethenesulfonyl chloride in dichloromethane using Et₃N as a base. Critical parameters include:
Side reaction mitigation : Strict anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Solid-Phase Sulfonylation Strategies
Immobilization of the azetidine-triazole intermediate on Wang resin enables iterative purification, improving yield to 84%. This method reduces epimerization risks associated with the (E)-configured styrenesulfonyl group.
Alternative Pathways: Ring-Closing Metathesis and Cycloaddition
Azetidine Ring Construction via Ruthenium-Catalyzed RCM
Azetidine rings are synthesized from diallylamine precursors using Grubbs II catalyst (5 mol%) in CH₂Cl₂. Subsequent functionalization with triazole and sulfonyl groups follows established protocols.
[3+2] Cycloaddition for Triazole Formation
Non-catalytic cycloaddition between azetidine-bearing azides and acetylene derivatives under thermal conditions (100°C, toluene) achieves moderate yields (58%) but suffers from regioselectivity issues.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, triazole-H), 7.82–7.34 (m, 5H, Ar-H), 6.98 (d, J = 16.0 Hz, 1H, CH=CH), 6.32 (d, J = 16.0 Hz, 1H, CH=CH), 4.61–4.52 (m, 1H, azetidine-CH), 3.89–3.75 (m, 2H, NSO₂-CH₂).
- ¹³C NMR : 144.2 (triazole-C), 138.5 (SO₂-C), 133.7–127.3 (Ar-C), 121.9 (CH=CH), 62.4 (azetidine-C).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₃H₁₄N₄O₂S [M+H]⁺: 307.0864; Found: 307.0861.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| CuAAC + Sulfonylation | 78 | High | Excellent | Moderate |
| Thermal Cycloaddition | 58 | Low | Poor | Low |
| Solid-Phase Synthesis | 84 | High | Moderate | High |
Optimal route : CuAAC followed by solution-phase sulfonylation balances yield, selectivity, and practicality for laboratory-scale synthesis.
Q & A
Basic Synthesis Optimization
Q: What are the most reliable synthetic routes for preparing 2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole, and how can reaction yields be improved? A:
- Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "Click" chemistry approach, to form the triazole core. Key steps include:
- Preparation of the azetidine-sulfonyl intermediate via sulfonylation of azetidine with (E)-2-phenylethenesulfonyl chloride under inert conditions (0–5°C, DCM solvent) .
- Copper-catalyzed cycloaddition between the azide-functionalized azetidine and a terminal alkyne (e.g., propargyl derivatives) at 25–50°C in a THF/water mixture, with sodium ascorbate as a reductant .
- Yield Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 80°C) and improve regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .
Advanced Consideration : For regioselective challenges in triazole formation, employ strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives to bypass copper catalysts, reducing metal contamination in biological assays .
Structural Characterization Techniques
Q: Which analytical methods are critical for confirming the structure and stereochemistry of this compound? A:
- Basic Methods :
- Advanced Methods :
- X-ray Crystallography : Resolve steric interactions (e.g., dihedral angles between the triazole and sulfonylphenyl groups) using SHELXL for refinement. Data collection at 100 K with synchrotron radiation improves resolution (<0.8 Å) .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate stereoelectronic effects .
Biological Activity Profiling
Q: What assays are recommended to evaluate the compound’s bioactivity, and how can target specificity be assessed? A:
- Basic Screening :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values ≤16 µg/mL indicating potency .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates .
- Advanced Profiling :
- Cellular Uptake Studies : Use confocal microscopy with a fluorescently tagged analog (e.g., BODIPY conjugate) to track subcellular localization .
- Target Identification : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity (KD) to purified proteins (e.g., cytochrome P450 isoforms) .
Structure-Activity Relationship (SAR) Analysis
Q: How do substituent modifications on the triazole or sulfonyl group affect bioactivity? A:
- Basic SAR :
- Triazole Modifications : Replace the 2H-1,2,3-triazole with 1H-1,2,4-triazole to alter hydrogen-bonding capacity. Bioactivity drops if the triazole N-2 position is blocked .
- Sulfonyl Group : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance metabolic stability but may reduce solubility .
- Advanced SAR :
- Co-crystallization Studies : Resolve ligand-target complexes (e.g., with fungal CYP51) using X-ray crystallography to identify critical π-stacking interactions between the triazole and heme porphyrin .
- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO-LUMO gap) to predict cytotoxicity (IC₅₀) in cancer cell lines (R² > 0.85) .
Mechanistic Insights into Cycloaddition Reactions
Q: What experimental or computational tools elucidate the mechanism of triazole formation in this compound’s synthesis? A:
- Basic Analysis :
- Advanced Analysis :
Crystallographic Data Interpretation
Q: How can crystallographic data resolve steric conflicts in the azetidine-triazole core? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
